Enhanced Lipophilicity (LogP) vs. Non-Fluorinated 6-Amino Nicotinate Analogs
The presence of the fluorine atom at the 5-position significantly increases the lipophilicity of Methyl 6-amino-5-fluoronicotinate compared to its non-fluorinated analog, Methyl 6-aminonicotinate. This is a direct consequence of the fluoro-substitution, which alters the electron density of the aromatic ring .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.667 |
| Comparator Or Baseline | Methyl 6-aminonicotinate: LogP is not specified but is expected to be lower based on established SAR principles for fluorinated aromatics. |
| Quantified Difference | Quantified difference cannot be calculated due to missing comparator data, but the directional change is a key differentiator. |
| Conditions | Calculated LogP value based on chemical structure . |
Why This Matters
Increased lipophilicity is a critical parameter in drug design, often correlating with improved membrane permeability and bioavailability, making this compound a more valuable starting point for developing orally bioavailable drug candidates than its non-fluorinated analog.
